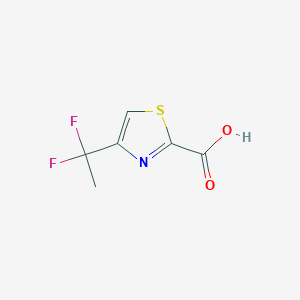

4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

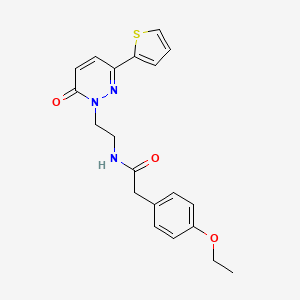

The compound “4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. Attached to this ring is a carboxylic acid group (-COOH) and a 1,1-difluoroethyl group (-CHF2).

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole ring, followed by the introduction of the carboxylic acid and 1,1-difluoroethyl groups. The exact methods would depend on the starting materials and the specific conditions required for each reaction step.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, carboxylic acid group, and 1,1-difluoroethyl group would all contribute to its overall structure.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The carboxylic acid group is typically quite reactive and can participate in a variety of reactions, including esterification and amide formation. The thiazole ring and the 1,1-difluoroethyl group may also influence the compound’s reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the polar carboxylic acid group could make it somewhat soluble in water, while the thiazole ring and 1,1-difluoroethyl group could contribute to its stability.Scientific Research Applications

Synthesis and Biological Activities

Novel Thiazole Derivatives : A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were synthesized, exhibiting significant fungicidal and antivirus activities. This research demonstrates a new strategy for controlling fungi and virus infections (Li Fengyun et al., 2015).

Spectral Features and Solvent Effects : An in-depth study on 4-methylthiadiazole-5-carboxylic acid highlighted its structural, electronic, and spectroscopic characteristics using density functional theory. The research provides insights into the hydrogen bonding and solvent effects on this compound (Isha Singh et al., 2019).

Heterocyclic γ-Amino Acids : The synthesis of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) offers a short and versatile chemical route to orthogonally protected ATCs, valuable for mimicking protein secondary structures (L. Mathieu et al., 2015).

Liquid Crystalline Behaviors : Study on carboxylic acid derivatives containing 1,3,4-thiadiazole ring revealed their liquid crystalline properties, influenced by the length of the alkoxy chain attached to the phenyl moiety (H. J. Jaffer et al., 2017).

Corrosion Inhibition : Thiazole hydrazones showed promising results as corrosion inhibitors for mild steel in acidic media. This research combines thermodynamic, electrochemical, and quantum chemical methods to evaluate their effectiveness (Turuvekere K. Chaitra et al., 2016).

Chemoselective Synthesis : The use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for preparing bromodifluoromethyl thiazoles showcases a novel approach to introduce functional groups useful in drug discovery (Marco Colella et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Proper handling and disposal procedures should be followed to minimize risk.

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring new methods of synthesis, investigating its reactivity under different conditions, and testing its activity in biological systems.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed. If you have more specific information about this compound or if you meant a different compound, please provide more details.

properties

IUPAC Name |

4-(1,1-difluoroethyl)-1,3-thiazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2S/c1-6(7,8)3-2-12-4(9-3)5(10)11/h2H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTJOJSWCWRTCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSC(=N1)C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-dimethyl-3-(2-oxopropyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836998.png)

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2837005.png)

![N-(2,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2837009.png)

![N'-[2-(4-Chlorophenyl)-1-cyclopropylaminoethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B2837016.png)

![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2837019.png)